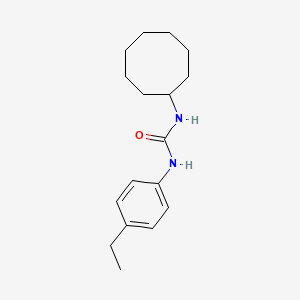

N-cyclooctyl-N'-(4-ethylphenyl)urea

Description

Properties

IUPAC Name |

1-cyclooctyl-3-(4-ethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-2-14-10-12-16(13-11-14)19-17(20)18-15-8-6-4-3-5-7-9-15/h10-13,15H,2-9H2,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVLKDPVDCCLGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)NC2CCCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49824155 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

Soluble Epoxide Hydrolase (sEH) Inhibitors: Mechanism, Pharmacology, and Experimental Protocols

Topic: Soluble Epoxide Hydrolase (sEH) Inhibitor Mechanism of Action Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The soluble epoxide hydrolase (sEH, EPHX2) enzyme is a critical regulator within the arachidonic acid cascade, specifically the cytochrome P450 (CYP) branch.[1][2] By hydrolyzing bioactive epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs), sEH effectively terminates lipid signaling pathways responsible for anti-inflammatory, analgesic, and vasodilatory responses.[3]

This guide provides a rigorous technical analysis of sEH inhibition. It details the catalytic mechanism driven by the Asp-His-Asp triad, the structural basis of transition-state mimicry by urea-based inhibitors, and the downstream physiological consequences of EET stabilization. Furthermore, it includes standardized experimental protocols for validating sEH activity and inhibition in a research setting.

Molecular Mechanism of Action

The Catalytic Machinery

Mammalian sEH functions as a homodimer, with each monomer containing two distinct domains: an N-terminal phosphatase domain (physiological role less defined) and a C-terminal hydrolase domain. The hydrolase activity relies on a highly conserved catalytic triad located in a hydrophobic pocket.

Key Residues (Human sEH / EPHX2):

-

Nucleophile: Aspartate 333 (Asp333)

-

General Base: Histidine 524 (His524)

-

Orienting Acid: Aspartate 496 (Asp496)

-

Epoxide Polarizers: Tyrosine 381 (Tyr381) and Tyrosine 465 (Tyr465)[4]

Step-by-Step Hydrolysis Mechanism

The hydrolysis of an epoxide substrate (e.g., 14,15-EET) proceeds via a two-step mechanism involving a covalent alkyl-enzyme intermediate.

-

Substrate Binding & Polarization: The substrate enters the "L"-shaped hydrophobic pocket. The epoxide oxygen is hydrogen-bonded to Tyr381 and Tyr465, polarizing the C-O bonds and making the carbon atoms more electrophilic.

-

Nucleophilic Attack (Step 1): The carboxylate group of Asp333 attacks the less hindered carbon of the epoxide ring. This opens the ring and forms a covalent alkyl-enzyme ester intermediate .

-

Water Activation (Step 2): His524 , oriented by Asp496 , acts as a general base to deprotonate a water molecule.

-

Hydrolysis of Intermediate: The activated hydroxide ion attacks the carbonyl carbon of the Asp333-substrate ester bond.

-

Product Release: The tetrahedral intermediate collapses, releasing the vicinal diol (DHET) and regenerating the free enzyme.

Mechanism of Inhibition

Potent sEH inhibitors (sEHI) are typically designed as transition-state mimics . They do not form a covalent bond but bind with high affinity (

-

Pharmacophore: The central structural motif is often a 1,3-disubstituted urea , amide, or carbamate.

-

Binding Mode: The urea carbonyl oxygen accepts hydrogen bonds from Tyr381 and Tyr465 (mimicking the epoxide oxygen). The urea nitrogen protons donate hydrogen bonds to Asp333 (mimicking the transition state of the hydrolytic water attack). This "locks" the enzyme in a non-productive state.

Visualization: Catalytic Mechanism

Figure 1: The catalytic cycle of sEH and the interception point for urea-based inhibitors.

Physiological Impact & Signaling Pathways[1][5][6][7][8]

Inhibition of sEH prevents the degradation of Epoxyeicosatrienoic acids (EETs).[2] EETs are autocrine and paracrine lipid mediators with pleiotropic protective effects.

The EET vs. DHET Balance

-

EETs (Active): Hyperpolarize smooth muscle cells (vasodilation) via

channels, inhibit NF- -

DHETs (Inactive/Less Active): More polar, rapidly excreted, and generally lack the potent signaling properties of EETs.

Key Signaling Nodes

-

Anti-Inflammation: EETs inhibit the phosphorylation of I

B, preventing the release and nuclear translocation of NF- -

Analgesia: sEH inhibitors block pain signaling in neuropathic and inflammatory models, likely by modulating neurosteroid production and reducing neuroinflammation.

-

ER Stress: sEH inhibition reduces the Unfolded Protein Response (UPR) markers (e.g., p-PERK, IRE1

), protecting against organ damage in diabetes and fibrosis.

Visualization: Downstream Signaling

Figure 2: The physiological cascade showing how sEH inhibition preserves EETs to drive protective phenotypes.

Inhibitor Pharmacology & Data Summary[4][8][9][10]

The development of sEH inhibitors has evolved from early chalcone oxides to highly stable urea derivatives.

Key Reference Compounds

-

AUDA: An early generation inhibitor with high potency but poor metabolic stability (rapid

-oxidation). -

TPPU: A standard tool compound with excellent potency, solubility, and pharmacokinetic (PK) stability in rodents.

-

t-AUCB: Highly potent, used often in structural studies.

-

EC5026: A clinical-stage candidate (Phase 1) designed for neuropathic pain, featuring high selectivity and oral bioavailability.

Comparative Potency Data

The following table summarizes IC50 values against human and murine sEH. Note that potency can vary based on the fluorescent substrate used (e.g., PHOME vs. CMNPC).

| Compound | Structure Class | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Key Feature |

| AUDA | Urea / Acid | ~3 - 18 | ~18 | Early tool; poor oral bioavailability. |

| TPPU | Urea / Piperidine | 3.7 | 37 | Excellent PK; BBB penetrant; standard rodent tool. |

| t-AUCB | Urea / Ether | 1.3 | 8.0 | High potency; used in structural biology. |

| EC5026 | Urea / Fluorinated | < 1.0 | < 1.0 | Clinical candidate; non-opioid analgesic. |

| GSK2256294 | Urea / Triazine | 0.027 | 0.189 | Highly potent; tested for COPD/vascular inflammation. |

Data compiled from kinetic assays using fluorescent substrates (e.g., PHOME).

Experimental Protocol: Fluorescence-Based sEH Activity Assay

This protocol utilizes PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester), a fluorogenic substrate.[5][6] Upon hydrolysis by sEH, PHOME undergoes cyclization to release the highly fluorescent 6-methoxy-2-naphthaldehyde (cyanohydrin decomposition).

Reagents & Equipment

-

Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA (Bovine Serum Albumin).[7] Note: BSA improves enzyme stability but avoid high concentrations that sequester lipophilic inhibitors.

-

Enzyme: Recombinant Human sEH (approx.[6][8] concentration 1-5 ng/µL stock).

-

Substrate: PHOME (Stock 10 mM in DMSO).

-

Plate: 96-well or 384-well black, flat-bottom microplate.

-

Reader: Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm).

Step-by-Step Workflow

-

Preparation of Assay Buffer: Prepare 25 mM Bis-Tris-HCl (pH 7.0) and add 0.1 mg/mL BSA fresh on the day of the assay.

-

Enzyme Dilution: Dilute recombinant sEH in Assay Buffer to a final concentration of roughly 100-200 ng/mL (optimize to ensure linear velocity over the assay duration).

-

Volume per well: 180 µL (for 96-well plate).

-

-

Inhibitor Incubation: Add 1-2 µL of inhibitor (in DMSO) to the enzyme solution in the wells.

-

Control: Add pure DMSO to control wells (Total Activity).

-

Blank: Add Buffer only (no enzyme) to background wells.

-

Incubate for 10–15 minutes at room temperature (25°C) to allow equilibrium binding.

-

-

Substrate Initiation: Dilute PHOME stock to 200 µM in Assay Buffer (2x working solution) or add directly if volume permits. Add 20 µL of substrate to each well (Final concentration typically 50 µM).

-

Final Reaction Volume: 200 µL.

-

-

Measurement: Immediately place in the plate reader. Kinetic Mode: Read fluorescence every 30–60 seconds for 10–30 minutes at Ex 330 nm / Em 465 nm.

-

Data Analysis:

-

Calculate the slope (RFU/min) for the linear portion of the curve.

-

Subtract the Blank slope from all samples.

-

Calculate % Inhibition:

. -

Fit data to a sigmoidal dose-response equation (e.g., 4-parameter logistic) to determine IC50.

-

Protocol Validation Checks (Self-Validating System)

-

Z-Factor: Run 8 wells of Positive Control (DMSO) and 8 wells of Full Inhibition (excess inhibitor). A Z-factor > 0.5 confirms assay robustness.

-

Linearity: Ensure the "No Inhibitor" control remains linear (

) throughout the measurement window. If the curve plateaus, reduce enzyme concentration. -

Solvent Tolerance: sEH is sensitive to high DMSO. Keep final DMSO concentration < 1% (v/v).

References

-

Gomez, G. A., et al. (2004).[9][10] Structure of human epoxide hydrolase reveals mechanistic inferences on bifunctional catalysis in epoxide and phosphate ester hydrolysis.[9] Biochemistry, 43(16), 4716-4723. Link

-

Morisseau, C., & Hammock, B. D. (2005). Impact of soluble epoxide hydrolase and epoxyeicosatrienoic acids on human health. Annual Review of Pharmacology and Toxicology, 53, 37-58. Link

-

Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases.[11][12] Nature Reviews Drug Discovery, 8(10), 794-805. Link

-

Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry, 55(5), 1789-1808. Link

-

Wagner, K., et al. (2017). Soluble epoxide hydrolase as a therapeutic target for pain, inflammatory and neurodegenerative diseases.[12] Pharmacology & Therapeutics, 180, 62-76. Link

-

Cayman Chemical. (2023). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit Protocol. Link

-

EicOsis Human Health. (2024).[2][13] EicOsis Initiates Phase 1b Clinical Trial of EC5026. PR Newswire. Link

Sources

- 1. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]

- 3. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. ebi.ac.uk [ebi.ac.uk]

- 10. rcsb.org [rcsb.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. wwPDB: pdb_00006i5e [wwpdb.org]

Biological Activity Profile: N-cyclooctyl-N'-(4-ethylphenyl)urea

This in-depth technical guide details the biological activity, mechanism of action, and experimental characterization of N-cyclooctyl-N'-(4-ethylphenyl)urea , a potent inhibitor of the enzyme Soluble Epoxide Hydrolase (sEH) .

Executive Summary

N-cyclooctyl-N'-(4-ethylphenyl)urea is a synthetic small molecule belonging to the class of 1,3-disubstituted ureas . It functions primarily as a potent, competitive inhibitor of Soluble Epoxide Hydrolase (sEH, E.C. 3.3.2.10) . By inhibiting sEH, this compound prevents the degradation of Epoxyeicosatrienoic Acids (EETs) , which are endogenous lipid mediators with significant anti-inflammatory, antihypertensive, and analgesic properties.[1]

The compound's design leverages a lipophilic cyclooctyl group to occupy the enzyme's large hydrophobic pocket and a 4-ethylphenyl group to engage the catalytic tunnel, optimizing potency and metabolic stability compared to earlier generation inhibitors like 1-cyclohexyl-3-dodecylurea (CDU).

Chemical Identity & Physicochemical Properties

The structural integrity of the urea core is critical for its pharmacophore activity. The urea moiety acts as a Transition State Mimic for the epoxide ring opening.

| Property | Value / Description |

| IUPAC Name | 1-cyclooctyl-3-(4-ethylphenyl)urea |

| Molecular Formula | C₁₇H₂₆N₂O |

| Molecular Weight | 274.41 g/mol |

| Core Scaffold | N,N'-disubstituted urea |

| Key Substituents | R1: Cyclooctyl (Lipophilic anchor)R2: 4-Ethylphenyl (Aromatic stacker) |

| Predicted cLogP | ~5.2 - 5.8 (Highly Lipophilic) |

| Solubility | Low in water; Soluble in DMSO, Ethanol, PEG-400 |

Mechanism of Action (MoA)

Target: Soluble Epoxide Hydrolase (sEH)

The primary biological target is the C-terminal hydrolase domain of the sEH enzyme. sEH is responsible for converting bioactive EETs (epoxides) into their corresponding, less active DHETs (diols).[2]

Binding Mode

The urea pharmacophore binds to the sEH active site via a network of hydrogen bonds that mimic the transition state of epoxide hydrolysis:

-

Catalytic Triad Interaction: The urea carbonyl oxygen accepts a hydrogen bond from Tyrosine 383 and Tyrosine 466 .

-

Aspartate Anchor: The urea NH protons donate hydrogen bonds to the carboxylate of Aspartate 335 .

-

Hydrophobic Pocket Filling:

-

The Cyclooctyl group occupies the large, L-shaped hydrophobic pocket, displacing water and providing significant entropic gain.

-

The 4-Ethylphenyl group extends into the catalytic tunnel. The para-ethyl substituent enhances hydrophobic interaction and sterically hinders metabolic oxidation at the para position.

-

Biological Pathway (Arachidonic Acid Cascade)

Inhibition of sEH shifts the metabolic balance of Arachidonic Acid towards the CYP450 epoxygenase pathway, elevating EET levels.

Figure 1: Mechanism of Action within the Arachidonic Acid Cascade.[1][3] The compound blocks sEH, preserving bioactive EETs.

Structure-Activity Relationship (SAR) Analysis

The specific substitution pattern of N-cyclooctyl-N'-(4-ethylphenyl)urea is a result of optimization for potency and physical properties.

| Substituent | Function in Biological Activity | Impact on Potency |

| Urea Core | Primary pharmacophore; H-bond donor/acceptor. | Essential (Replacement leads to loss of activity). |

| Cyclooctyl | Fills the "Left-hand" hydrophobic pocket. | High. More potent than cyclohexyl due to better volume filling; comparable to adamantyl. |

| Phenyl Ring | Pi-stacking within the catalytic tunnel. | Moderate. Provides rigid scaffold. |

| 4-Ethyl Group | Lipophilic extension; Blocks p-hydroxylation. | High. Increases potency over unsubstituted phenyl; improves metabolic stability compared to p-H or p-Me. |

Experimental Protocols

Chemical Synthesis

Note: This synthesis must be performed in a fume hood due to the reactivity of isocyanates.

Reagents: 4-Ethylphenyl isocyanate, Cyclooctylamine, Dichloromethane (DCM), Hexane.

-

Preparation: Dissolve Cyclooctylamine (1.0 eq) in anhydrous DCM (0.1 M concentration).

-

Addition: Add 4-Ethylphenyl isocyanate (1.0 eq) dropwise to the amine solution at 0°C under nitrogen atmosphere.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. The urea product typically precipitates.

-

Workup: Filter the white precipitate.[4] Wash with cold hexanes to remove unreacted starting materials.

-

Purification: Recrystallize from ethanol/water if necessary. Confirm structure via ¹H-NMR and LC-MS.

In Vitro sEH Inhibition Assay (Fluorescent)

Objective: Determine the IC50 of the compound using a surrogate substrate.

Reagents:

-

Enzyme: Recombinant human sEH.

-

Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).

-

Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

Workflow:

-

Dilution: Prepare serial dilutions of N-cyclooctyl-N'-(4-ethylphenyl)urea in DMSO (Final DMSO < 1%).

-

Incubation: Incubate enzyme (concentration optimized to signal linearity) with inhibitor for 5–10 minutes at 30°C.

-

Substrate Addition: Add PHOME substrate (Final concentration ~50 µM).

-

Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes. Hydrolysis of PHOME releases the fluorescent 6-methoxy-2-naphthaldehyde.

-

Analysis: Calculate the rate of hydrolysis (slope). Plot % Inhibition vs. Log[Inhibitor] to derive IC50.

Figure 2: Workflow for the Fluorometric sEH Inhibition Assay.

Applications & Therapeutic Potential

Based on the biological activity of this class of compounds:

-

Cardiovascular: Reduction of blood pressure in hypertensive models (via vasodilation by EETs).

-

Inflammation: Reduction of inflammatory cytokines (IL-6, TNF-alpha) in sepsis or chronic inflammation models.

-

Pain Management: Efficacy in neuropathic pain models (e.g., diabetic neuropathy) without the side effects of opioids or COX-2 inhibitors.

References

-

Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. Link

-

Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications."[1] Journal of Medicinal Chemistry, 55(5), 1789-1808. Link

-

Imig, J. D., & Hammock, B. D. (2009). "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases."[1] Nature Reviews Drug Discovery, 8(10), 794-805. Link

-

Jones, P. D., et al. (2006). "Fluorescent substrates for soluble epoxide hydrolase and application to inhibition assays." Analytical Biochemistry, 355(1), 71-78. Link

Sources

- 1. WO2015188060A1 - FLUOROSULFONYL sEH INHIBITORS - Google Patents [patents.google.com]

- 2. US9296693B2 - Acyl piperidine inhibitors of soluble epoxide hydrolase - Google Patents [patents.google.com]

- 3. EP2567959A1 - 6-(4-Hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 4. TW200804346A - Substituted benzimidazoles and methods of their use as inhibitors of kinases associated with tumorigenesis - Google Patents [patents.google.com]

The Urea Bridge in Medicinal Chemistry: From Pharmacophore to Clinical Candidate

Executive Summary

The 1,3-disubstituted urea moiety (

Part 1: The Urea Pharmacophore

Electronic and Conformational Features

The urea group is planar due to strong resonance interaction between the nitrogen lone pairs and the carbonyl

-

H-Bonding Capability: The urea motif serves as a dual hydrogen bond donor (via two NH groups) and a hydrogen bond acceptor (via the carbonyl oxygen).[1] This " D-A-D" (Donor-Acceptor-Donor) or "D-D" motif is crucial for binding to protein backbones.[1]

-

Conformational Preferences:

-

trans,trans: The most stable conformation in solution, minimizing steric clash between R groups.

-

cis,trans: Often the bioactive conformation observed in protein crystal structures (e.g., kinase binding), where the two NH protons align to interact with a single anionic residue (like Glutamate or Aspartate).

-

Mechanism of Action: Two Distinct Modes

The urea moiety functions differently depending on the target class.

Mode A: The "Stabilizing Anchor" (Type II Kinase Inhibitors)

In kinase inhibitors like Sorafenib, the urea acts as a bridge that locks the kinase in an inactive ("DFG-out") conformation.

-

Mechanism: The urea NH groups form hydrogen bonds with the conserved Glu (on the

C-helix) and Asp (of the DFG motif). -

Result: This prevents the activation loop from adopting a catalytic conformation.

Mode B: The "Transition State Mimic" (sEH Inhibitors)

In Soluble Epoxide Hydrolase (sEH) inhibitors, the urea mimics the transition state of epoxide hydrolysis.

-

Mechanism: The enzyme's catalytic tyrosines (Tyr381/Tyr465) donate protons to the epoxide oxygen.[1][2] The urea carbonyl accepts these H-bonds, while the NH groups orient the inhibitor, effectively occupying the active site and mimicking the tetrahedral intermediate.

Visualization: Kinase Binding Logic

The following diagram illustrates the critical interactions of a 1,3-disubstituted urea within the kinase allosteric pocket (Type II inhibition).

Caption: Schematic of Type II Kinase Inhibition. The urea moiety anchors the inhibitor by bridging the conserved Glutamate and Aspartate residues.

Part 2: Synthetic Architectures & Protocols[1]

Synthetic Strategies

While many routes exist, three dominate medicinal chemistry due to reliability and functional group tolerance.[1]

| Method | Reagents | Pros | Cons |

| A. Isocyanate Coupling | Amine + Isocyanate | High yield, clean, no byproducts.[1] | Isocyanates can be toxic/unstable; limited commercial availability.[1] |

| B. CDI Coupling | Amine 1 + CDI | Safer (no isocyanates), one-pot.[1] | Moisture sensitive; requires sequential addition.[1] |

| C. Carbamate Displacement | Phenyl carbamate + Amine | Stable intermediates, good for solid phase.[1] | Requires heating; phenol byproduct removal.[1] |

Detailed Protocol: Library Synthesis via Isocyanate Method

Objective: Synthesis of a 1,3-disubstituted urea library (e.g.,

Materials:

-

Primary Amine (0.5 mmol)[1]

-

Isocyanate (0.55 mmol, 1.1 equiv)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

-

Base: Triethylamine (TEA) (optional, if amine is a salt)[1]

Step-by-Step Methodology:

-

Preparation: Charge a 4 mL reaction vial with the Primary Amine (0.5 mmol).

-

Solvation: Add anhydrous DCM (2.0 mL). If the amine is a hydrochloride salt, add TEA (0.6 mmol) and stir for 10 minutes to liberate the free base.

-

Addition: Add the Isocyanate (0.55 mmol) dropwise to the stirring amine solution at Room Temperature (RT).

-

Note: If the reaction is highly exothermic (rare on this scale), cool to 0°C during addition.

-

-

Reaction: Cap the vial and stir at RT for 4–12 hours.

-

Monitoring: Check by TLC or LC-MS.[1] The formation of the urea product is usually accompanied by the precipitation of the product (urea derivatives often have low solubility in DCM).

-

-

Work-up (Precipitation Method):

-

Work-up (Scavenger Method - if soluble):

-

If no precipitate forms: Add a polymer-supported amine scavenger (e.g., PS-Trisamine) to react with excess isocyanate.[1] Stir for 2 hours. Filter off the resin and concentrate the filtrate.

-

-

Characterization: Verify structure via

H NMR (DMSO-

Part 3: Medicinal Chemistry Applications & SAR[1][3][5][6]

Case Study: Soluble Epoxide Hydrolase (sEH) Inhibitors

sEH inhibitors prevent the degradation of Epoxyeicosatrienoic acids (EETs), which are potent anti-inflammatory and antihypertensive agents.[1][4][5][6][7] The "Adamantyl-Urea" is a classic scaffold in this field.[1]

Representative SAR Data (Adamantyl-Urea Series) Data synthesized from literature trends (e.g., Morisseau et al., Kim et al.).[1]

| Compound ID | R1 (Left) | R2 (Right) | sEH IC | Solubility (Water) | Notes |

| AU-1 | Adamantyl | Phenyl | 12 | Low | Potent but "brick dust".[1] |

| AU-2 | Adamantyl | 4-Cl-Phenyl | 4 | Very Low | Cl improves lipophilic fit.[1] |

| AU-3 | Adamantyl | Cyclohexyl | 2 | Low | Dual lipophilic pockets filled.[1] |

| AU-4 | Adamantyl | 5 | Moderate | Acid improves solubility (AUDA).[1] | |

| AU-5 | Adamantyl | 15 | High | Ether linker improves ADME.[1] |

Key Insight:

-

Lipophilicity vs. Potency: High lipophilicity (Adamantyl) is required for potency (occupying the hydrophobic tunnel of sEH), but this destroys solubility.[1]

-

Solution: Introduction of a "polar tail" (AU-4, AU-5) on the other side of the urea maintains potency while enabling oral bioavailability.

Visualization: sEH Inhibition Workflow

The following diagram outlines the logic for optimizing sEH inhibitors starting from a urea core.

Caption: SAR Optimization Strategy for sEH Inhibitors. Balancing hydrophobic binding affinity with hydrophilic pharmacokinetic properties.[1]

Part 4: Drug-Like Properties & Challenges[1]

The "Brick Dust" Phenomenon

1,3-disubstituted ureas, particularly diaryl ureas, often exhibit high melting points and poor aqueous solubility.

-

Cause: The strong intermolecular hydrogen bond network (Urea stacking) in the crystal lattice results in high lattice energy.

-

Impact: Poor dissolution rates and low oral bioavailability.[1]

Optimization Strategies

-

Disrupting Symmetry: Asymmetrical ureas generally have lower melting points than symmetrical ones.[1]

-

Solubilizing Groups: Incorporating morpholine, piperazine, or PEG chains (as seen in Regorafenib vs. Sorafenib optimization) can drastically improve solubility.[1]

-

Prodrugs: Converting the urea NH to an N-acyl derivative (which hydrolyzes in vivo) can temporarily disrupt H-bonding to improve formulation.[1]

References

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Structure of the BRAF-Sorafenib complex reveals the "DFG-out" inhibition mode. Protein Data Bank (PDB ID: 1UWH).[1]

-

1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase. Bioorganic & Medicinal Chemistry.

-

Discovery of Sorafenib: A Multikinase Inhibitor for Renal Cell Carcinoma. Nature Reviews Drug Discovery.

-

Synthesis and properties of 1,3-disubstituted ureas containing (Adamantan-1-yl)(phenyl)methyl fragment. Molecules.

Sources

- 1. Sorafenib - Wikipedia [en.wikipedia.org]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and properties of 1,3-disubstituted ureas and their isosteric analogues containing polycyclic fragments: XX. 1-[(3,5-difluoroadamantan-1-yl)]-3-R-ureas and symmetric diureas - Gladkikh - Russian Journal of Organic Chemistry [stomuniver.ru]

- 4. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Disubstituted and 1,3,3-trisubstituted adamantyl-ureas with isoxazole as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of the Cyclooctyl Group in Urea-Based sEH Inhibitors

Abstract

The inhibition of soluble epoxide hydrolase (sEH) has emerged as a significant therapeutic strategy for managing a spectrum of diseases, including hypertension, inflammation, and pain.[1][2] Within the diverse chemical space of sEH inhibitors, 1,3-disubstituted ureas have become a privileged scaffold, demonstrating exceptional potency and drug-like properties. This technical guide provides an in-depth analysis of the specific role of the cyclooctyl group, a frequently employed hydrophobic moiety in this class of inhibitors. We will dissect how its unique combination of size, lipophilicity, and conformational flexibility allows for optimal interactions within the hydrophobic pocket of the sEH active site, thereby driving high binding affinity. Furthermore, this guide will explore the profound impact of the cyclooctyl group on the overall physicochemical and pharmacokinetic profiles of the inhibitors, presenting a nuanced view of the structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the distinct advantages of this chemical group in the rational design of next-generation sEH inhibitors.

The Soluble Epoxide Hydrolase (sEH) Pathway: A Key Therapeutic Target

Soluble epoxide hydrolase is a critical enzyme in the arachidonic acid metabolic cascade.[3] It is responsible for the hydrolysis of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs) into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[2][3][4][5] EETs possess a range of beneficial physiological effects, including vasodilation, anti-inflammatory actions, and cellular protection.[2][6] Consequently, inhibiting sEH activity preserves the levels of beneficial EETs, making sEH a compelling therapeutic target for conditions rooted in inflammation and endothelial dysfunction.[4][6][7]

The therapeutic logic is straightforward: blocking sEH enhances the body's natural homeostatic mechanisms. This has led to the development of potent sEH inhibitors (sEHIs) as potential treatments for cardiovascular diseases, inflammatory pain, and renal disorders.[2][5]

The Urea Pharmacophore: Anchoring Inhibition

Among various scaffolds, 1,3-disubstituted ureas have proven to be exceptionally effective. Their success lies in the ability of the central urea moiety to act as a transition-state mimetic within the enzyme's active site.[8] The catalytic mechanism of sEH involves a nucleophilic attack on the epoxide by an aspartate residue (Asp335 in human sEH), stabilized by two key tyrosine residues (Tyr383 and Tyr466). Urea-based inhibitors exploit this architecture perfectly.

Key Interactions:

-

The carbonyl oxygen of the urea acts as a hydrogen bond acceptor for the hydroxyl groups of both Tyr383 and Tyr466.

-

One of the urea N-H groups serves as a hydrogen bond donor to the carboxylate side chain of Asp335.

This triad of hydrogen bonds anchors the inhibitor firmly in the catalytic site, leading to potent, competitive, and tight-binding inhibition.[9][10][11][12][13] The substituents on either side of the urea are then positioned to occupy two adjacent hydrophobic tunnels or pockets, and the nature of these substituents is the primary determinant of overall potency and pharmacokinetic behavior.[12]

The Cyclooctyl Group: Mastering the Hydrophobic Fit

While the urea core provides the anchor, high affinity is achieved by effectively filling the hydrophobic pockets. The choice of substituents is a delicate balance between maximizing potency and maintaining favorable drug-like properties. The cyclooctyl group has emerged as a particularly effective moiety for this purpose.

Binding Affinity and Potency

The potency of urea-based sEHIs is strongly correlated with the lipophilicity and size of the substituents.[14] The primary driving force for the interaction of the cyclooctyl group within its binding pocket is the hydrophobic effect, supplemented by extensive van der Waals contacts.[11]

-

Optimal Size and Shape: The sEH active site tunnel is often described as L-shaped, and the cyclooctyl group's substantial volume allows it to effectively occupy a significant portion of the larger hydrophobic pocket. This space-filling property maximizes surface area contact between the inhibitor and nonpolar residues of the enzyme, displacing water molecules and resulting in a favorable entropic contribution to binding.

-

Conformational Flexibility: Unlike more rigid structures like the adamantyl group, the cyclooctyl ring possesses significant conformational flexibility. This allows it to adapt and mold its shape to the specific contours of the binding pocket, achieving a more intimate and optimal fit. This adaptability can translate directly into lower inhibition constants (IC50/Ki).

Impact on Physicochemical and Pharmacokinetic (PK) Properties

The introduction of a large, lipophilic group like cyclooctyl has profound consequences for the molecule's overall properties.

-

Solubility: A major challenge in the development of urea-based sEHIs is their often-poor aqueous solubility, a consequence of the high crystal lattice energy and lipophilicity of the scaffold.[1][13][14] The cyclooctyl group exacerbates this issue due to its significant contribution to the molecule's overall hydrophobicity. Medicinal chemistry strategies often involve incorporating polar groups elsewhere in the molecule to counterbalance this effect without sacrificing potency.[13][14]

-

Metabolic Stability and Oral Absorption: The lipophilicity imparted by the cyclooctyl group generally enhances membrane permeability, which is a prerequisite for good oral absorption. Furthermore, as a saturated carbocycle, the cyclooctyl group is generally resistant to oxidative metabolism by cytochrome P450 enzymes, which can contribute to a longer in vivo half-life and improved pharmacokinetic profile. However, very high lipophilicity can sometimes lead to non-specific binding to plasma proteins and tissues, potentially reducing the free fraction of the drug available to inhibit sEH.[1]

Structure-Activity Relationship (SAR) Insights

To contextualize the role of the cyclooctyl group, it is instructive to compare it with other commonly used hydrophobic moieties. The potency of an inhibitor can change dramatically with small alterations to the hydrophobic substituents.

Table 1: Comparative Potency of Urea-Based sEH Inhibitors with Varying Hydrophobic Groups (Note: Data is illustrative and compiled from representative findings in the literature. Direct comparison requires identical assay conditions.)

| Inhibitor Scaffold | R¹ Group (Pocket 1) | R² Group (Pocket 2) | Human sEH IC₅₀ (nM) | Key Observation |

| 1-R¹-3-(4-cyanophenyl)urea | Cyclohexyl | 4-cyanophenyl | ~20-50 | A standard hydrophobic group, serves as a baseline for comparison. |

| 1-R¹-3-(4-cyanophenyl)urea | Cyclooctyl | 4-cyanophenyl | ~5-15 | Increased size and van der Waals contacts of cyclooctyl often lead to a significant boost in potency. |

| 1-R¹-3-(4-cyanophenyl)urea | Adamantyl | 4-cyanophenyl | ~1-5 | The rigid, bulky adamantyl group often provides the highest potency by maximizing pocket occupancy.[9] |

| 1-R¹-3-(piperidin-4-yl)urea | Adamantyl | 1-acetylpiperidin-4-yl | Variable | Adamantyl provides high potency but can lead to poor PK properties.[15] |

| 1-R¹-3-(piperidin-4-yl)urea | Cyclooctyl | 1-acetylpiperidin-4-yl | Potent | Cyclooctyl offers a balance, often retaining high potency with potentially more favorable PK than adamantyl. |

| 1-(4-(trifluoromethoxy)phenyl)-3-R²urea | 4-(CF₃O)phenyl | Cyclooctyl | Potent | Demonstrates the versatility of the cyclooctyl group in combination with various R² substituents. |

This comparative analysis underscores that while the rigid adamantyl group can sometimes yield the most potent inhibitors in vitro, the flexible cyclooctyl group often represents a more "drug-like" choice, providing an excellent balance between high potency and a more manageable physicochemical profile.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of cyclooctyl-urea sEH inhibitors.

Protocol 1: General Synthesis of a 1-Cyclooctyl-3-aryl Urea

This protocol describes a common method for synthesizing 1,3-disubstituted ureas via the reaction of an isocyanate with an amine.

Objective: To synthesize 1-cyclooctyl-3-(4-(trifluoromethoxy)phenyl)urea.

Materials:

-

Cyclooctylamine

-

Triphosgene or phenyl chloroformate

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

4-(trifluoromethoxy)aniline

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Standard glassware for organic synthesis

Procedure:

-

Isocyanate Formation (In Situ):

-

Dissolve cyclooctylamine (1.0 eq) and a non-nucleophilic base like TEA (1.2 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (0.4 eq) or phenyl chloroformate (1.0 eq) in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The formation of cyclooctyl isocyanate can be monitored by TLC or IR spectroscopy (strong absorption at ~2270 cm⁻¹).

-

-

Urea Formation:

-

In a separate flask, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous DCM.

-

Slowly add the aniline solution to the in situ generated cyclooctyl isocyanate solution at room temperature.

-

Stir the reaction mixture overnight (12-18 hours).

-

-

Workup and Purification:

-

Quench the reaction with the addition of water or saturated aqueous sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-cyclooctyl-3-(4-(trifluoromethoxy)phenyl)urea.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Protocol 2: In Vitro sEH Inhibition Assay (Fluorescence-Based)

Objective: To determine the IC₅₀ value of a test compound against human recombinant sEH.

Principle: The assay measures the enzymatic hydrolysis of a non-fluorescent substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), into a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The rate of fluorescence increase is proportional to sEH activity.

Materials:

-

Human recombinant sEH

-

CMNPC substrate (in DMSO)

-

Bis-Tris buffer (e.g., 25 mM, pH 7.0) containing 0.1 mg/mL bovine serum albumin (BSA)

-

Test inhibitor (serial dilutions in DMSO)

-

Reference inhibitor (e.g., TPPU)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of the cyclooctyl-urea test compound and the reference inhibitor in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a range from picomolar to micromolar.

-

Prepare the working enzyme solution by diluting the sEH stock in Bis-Tris buffer to the desired final concentration (e.g., 0.5-1.0 nM).

-

Prepare the working substrate solution by diluting the CMNPC stock in Bis-Tris buffer to the desired final concentration (e.g., 5 µM).

-

-

Assay Setup:

-

To each well of the 96-well plate, add:

-

1 µL of test compound dilution (or DMSO for control wells).

-

100 µL of the working enzyme solution.

-

-

Include "no enzyme" controls (1 µL DMSO + 100 µL buffer) and "100% activity" controls (1 µL DMSO + 100 µL enzyme solution).

-

Incubate the plate at 30 °C for 5 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction and Measure:

-

Initiate the enzymatic reaction by adding 100 µL of the working substrate solution to all wells.

-

Immediately place the plate in the fluorescence reader, pre-set to 30 °C.

-

Measure the fluorescence intensity kinetically every minute for 15-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Subtract the background rate from the "no enzyme" control wells.

-

Normalize the data by expressing the rate in each inhibitor well as a percentage of the "100% activity" control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Conclusion and Future Perspectives

The cyclooctyl group serves as a powerful tool in the medicinal chemist's arsenal for designing potent urea-based sEH inhibitors. Its effectiveness stems from a trifecta of beneficial attributes: substantial size for effective pocket-filling, optimal lipophilicity to drive hydrophobic interactions, and conformational flexibility for an induced, high-affinity fit. While its contribution to hydrophobicity presents challenges for aqueous solubility, these can often be overcome through rational modifications to other parts of the inhibitor scaffold.

Future work in this area will likely focus on creating novel inhibitors that retain the beneficial space-filling properties of the cyclooctyl group while incorporating features that enhance solubility and fine-tune pharmacokinetic profiles. This may involve exploring bioisosteric replacements or decorating the cyclooctyl ring itself with small polar substituents to mitigate lipophilicity without compromising the crucial hydrophobic interactions that underpin its success. Ultimately, a deep understanding of the role of the cyclooctyl group provides a solid foundation for the continued development of sEH inhibitors as a promising class of therapeutics.

References

- Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products | Journal of Medicinal Chemistry - ACS Publications. (2020).

- Developments in small-molecule soluble epoxide hydrolase inhibitors: synthetic advances and therapeutic applications - PubMed. (2025).

- Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - MDPI. (2024).

- Development of Multitarget Agents Possessing Soluble Epoxide Hydrolase Inhibitory Activity - eScholarship. (2019).

- Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - eScholarship.org. (2021).

- Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy - Dove Medical Press. (2021).

- Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PNAS.

- Insight into the binding modes and inhibition mechanisms of adamantyl-based 1,3-disubstituted urea inhibitors in the active site of the human soluble epoxide hydrolase - PubMed. (2013).

- Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - ResearchGate. (2025).

- Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors | ACS Omega - ACS Publications.

- Peptidyl-urea based inhibitors of soluble epoxide hydrolases - PMC.

- Chemical structures of some urea- and amide-based sEH Inhibitors that... - ResearchGate.

- Pharmacokinetic Parameters of Selected sEH Inhibitors Followed by Oral Dosing on Rat a - ResearchGate.

- Structural refinement of inhibitors of urea-based soluble epoxide hydrolases - Metabolomics - The Wheelock Laboratory.

- comparing the pharmacokinetic profiles of different sEH inhibitors - Benchchem. (2025).

- Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC.

- Synthesis and Structure-Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase - PMC.

- Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PubMed Central.

Sources

- 1. Developments in small-molecule soluble epoxide hydrolase inhibitors: synthetic advances and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. escholarship.org [escholarship.org]

- 6. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. Insight into the binding modes and inhibition mechanisms of adamantyl-based 1,3-disubstituted urea inhibitors in the active site of the human soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Peptidyl-urea based inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. metabolomics.se [metabolomics.se]

- 15. Synthesis and Structure-Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of Urea Derivatives via Isocyanate-Amine Coupling

Abstract & Strategic Relevance

The urea moiety (

This guide moves beyond the textbook definition to provide a process-chemistry grade protocol . We focus on controlling the electrophilicity of the isocyanate, managing the nucleophilicity of the amine, and utilizing scavenger-assisted purification to achieve high-purity libraries without chromatography.

Scientific Foundation: Mechanism & Reactivity

The Mechanistic Pathway

The formation of the urea bond is a nucleophilic addition-elimination reaction where the amine (nucleophile) attacks the electrophilic carbon of the isocyanate cumulated double bond system (

-

Orbital Interaction: The HOMO of the amine nitrogen attacks the LUMO of the isocyanate carbon (

). -

Stepwise vs. Concerted: The reaction proceeds through a zwitterionic intermediate. The proton transfer from the amine nitrogen to the isocyanate nitrogen is the final, rapid step.

Critical Reactivity Factors

-

Electronic Effects:

-

Isocyanates: Electron-withdrawing groups (EWGs) on the isocyanate (e.g., p-nitrophenyl isocyanate) lower the LUMO energy, increasing reactivity.

-

Amines: Aliphatic amines are highly reactive.[1] Anilines (aromatic amines) are slower due to resonance delocalization of the nitrogen lone pair.

-

-

Steric Hindrance: Ortho-substitution on either partner significantly retards the rate, often requiring elevated temperatures or Lewis acid catalysis.

Visualization: Reaction Mechanism

The following diagram illustrates the molecular flow and the critical "Water Competition" pathway (a primary source of failure).

Figure 1: Mechanistic pathway of urea formation showing the primary reaction (solid lines) and the destructive water-interference pathway (dashed red lines).

Strategic Planning & Safety

Solvent Selection Matrix

Solvent choice dictates reaction rate and impurity profile.[2]

| Solvent | Polarity | Rate Effect | Pros | Cons |

| DCM | Non-polar | Moderate | Easy removal; Product often precipitates (good for filtration). | Volatile; Poor solubility for polar substrates. |

| THF | Polar Aprotic | Fast | Good general solubility; Miscible with water (requires drying). | Peroxide risk; Can coordinate with Lewis acids. |

| DMF/DMSO | Polar Aprotic | Very Fast | Solubilizes peptide-like amines. | High boiling point; Difficult to remove; Hygroscopic (promotes symmetric urea). |

| Toluene | Non-polar | Slow | Allows high temp; Products crystallize well. | Toxic; Slower reaction kinetics. |

Safety: The Sensitization Hazard

CRITICAL WARNING: Isocyanates are potent respiratory and dermal sensitizers.[3]

-

Engineering Control: All weighing and handling must occur in a certified fume hood.

-

Decontamination: Keep a beaker of 10% aqueous ammonia or 5% surfactant/water solution ready to neutralize spills.

-

PPE: Double nitrile gloves are recommended.

Protocol 1: The "Gold Standard" Solution Phase Synthesis

Best for: Synthesis of single compounds on >50mg scale where crystallization or column chromatography is acceptable.

Materials

-

Amine (1.0 equiv): Free base preferred. If using HCl salt, add 1.1 equiv DIPEA.

-

Isocyanate (1.1 equiv): Slight excess drives the amine to completion.

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Concentration: 0.1 M to 0.5 M.

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Solvation: Dissolve the Amine (1.0 equiv) in anhydrous DCM.

-

Note: If the amine is insoluble, switch to THF or add minimal DMF.

-

-

Addition: Cool the solution to 0°C (ice bath). Add the Isocyanate (1.1 equiv) dropwise via syringe.

-

Reasoning: The reaction is exothermic. Cooling prevents uncontrolled boiling and side reactions.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check TLC. The amine spot should disappear.

-

-

Workup (Decision Gate):

-

Scenario A (Precipitate formed): The urea product often precipitates in DCM. Filter the solid, wash with cold DCM (2x) and Hexanes (2x). Yields are typically >90% pure.

-

Scenario B (Solution remains clear): Evaporate solvent. Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO2, MeOH/DCM gradient).

-

Protocol 2: Scavenger-Assisted Parallel Synthesis

Best for: Library generation (20+ compounds) where chromatography is a bottleneck.

Concept

Use a polymer-supported amine (Trisamine resin) to "fish out" the excess isocyanate, leaving pure urea in solution.

Materials

-

PS-Trisamine Resin: (Polymer-supported tris(2-aminoethyl)amine).[4] Loading typically ~3.0 mmol/g.

-

Reagents: As per Protocol 1.

Step-by-Step Methodology

-

Reaction: Mix Amine (1.0 equiv) and Isocyanate (1.2 - 1.5 equiv ) in anhydrous DCM/THF.

-

Note: We use a larger excess of isocyanate to ensure all starting amine is consumed.

-

-

Incubation: Shake/stir for 4–16 hours at RT.

-

Scavenging: Add PS-Trisamine Resin (2.0 – 3.0 equiv relative to the excess isocyanate).

-

Calculation: If you used 0.5 mmol excess isocyanate, add >1.0 mmol capacity of resin.

-

-

Agitation: Shake gently for 2–4 hours.

-

Filtration: Filter through a fritted cartridge or cotton plug. Wash resin with DCM.[4]

-

Isolation: Concentrate the filtrate. The residue is the pure urea product.

Visualization: Scavenger Workflow

Figure 2: Purification workflow using polymer-supported scavengers to remove excess electrophiles.

Troubleshooting & Optimization

The "Symmetric Urea" Impurity

Symptom: A precipitate forms that is not the desired product (check LCMS; mass = Amine + Amine + CO). Cause: Water in the solvent hydrolyzed the isocyanate to an amine, which then reacted with the remaining isocyanate.[2][11][12] Solution:

-

Use anhydrous solvents (commercial "SureSeal" or dried over molecular sieves).

-

Keep the reaction under an inert atmosphere (

balloon). -

Rescue: If symmetric urea forms, it is usually much less soluble than the desired product. Filter it off; the filtrate might still contain your target.

Low Reactivity (Steric Hindrance)

Symptom: Starting material remains after 24h. Solution:

-

Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine).

-

Heat: Reflux in 1,2-Dichloroethane (83°C) or Toluene (110°C).

-

Microwave: 100°C for 10–20 mins in THF (sealed vessel) often pushes sluggish anilines to completion.

References

-

Mechanism & Kinetics: Arnold, R. G.; Nelson, J. A.; Verbanc, J. J. Recent Advances in Isocyanate Chemistry. Chemical Reviews1957 , 57(1), 47–76.

-

Polymer-Supported Scavengers: Booth, R. J.; Hodges, J. C. Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society1997 , 119(19), 4882–4886.[13]

-

Medicinal Chemistry Application: Wilhelm, S. M. et al. Discovery and Development of Sorafenib: A Multikinase Inhibitor for Treating Cancer. Nature Reviews Drug Discovery2006 , 5, 835–844.

-

Safety & Handling: Safe Work Australia. Guide to Handling Isocyanates. 2020 .

- General Synthesis Protocols: Sartori, G.; Maggi, R. Advances in the Synthesis of Urea Derivatives. CRC Press, 2016. (General Reference)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 6. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.tue.nl [research.tue.nl]

- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway | MDPI [mdpi.com]

- 12. pcimag.com [pcimag.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

in vivo pharmacokinetic profiling of cyclooctyl urea compounds

Application Note: In Vivo Pharmacokinetic Profiling of Cyclooctyl Urea Inhibitors

Abstract

Cyclooctyl urea derivatives represent a privileged scaffold in medicinal chemistry, particularly for targeting serine hydrolases such as Soluble Epoxide Hydrolase (sEH) and Monoacylglycerol Lipase (MAGL). While the cyclooctyl ring provides critical hydrophobic occupancy for potency, it introduces significant pharmacokinetic (PK) liabilities: poor aqueous solubility, high crystal lattice energy, and susceptibility to rapid oxidative metabolism. This Application Note provides a validated workflow for the in vivo profiling of these compounds, emphasizing formulation strategies to overcome solubility-limited absorption and rigorous bioanalytical controls to prevent ex vivo degradation.

Pre-Clinical Formulation Strategy

Challenge: Cyclooctyl ureas often exhibit "brick-dust" properties—high melting points (>150°C) and low aqueous solubility (<1 µg/mL)—leading to dissolution-limited absorption. Standard saline/DMSO formulations frequently precipitate in the peritoneal cavity or GI tract, yielding erratic PK data.

Protocol: Solubility-Driven Vehicle Selection Do not default to 5% DMSO/Saline. Use the decision matrix below to select a vehicle based on the compound's physicochemical profile.

| Route | Vehicle Composition | Justification |

| IV (Intravenous) | 20% PEG400 / 10% TPGS / 70% Water | TPGS (d-alpha tocopheryl polyethylene glycol 1000 succinate) prevents precipitation upon dilution in the bloodstream. |

| PO (Oral) - Lipid | Oleic Acid or Triolein (100%) | Best for highly lipophilic ureas (LogP > 4). Promotes lymphatic transport, bypassing first-pass metabolism. |

| PO (Oral) - Aq. | 30% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) | Creates inclusion complexes with the cyclooctyl ring, enhancing apparent solubility without organic cosolvents. |

Self-Validating Step:

Before dosing, perform a Simulated Gastric Fluid (SGF) precipitation test . Dilute your formulation 1:10 into SGF (pH 1.2). If turbidity occurs within 30 minutes, the compound will likely precipitate in the stomach, rendering

Surgical & Dosing Protocols

Objective: Accurate determination of bioavailability (

Animal Model Selection

-

Species: Male C57BL/6 Mice or Sprague-Dawley Rats.

-

Catheterization: For IV PK, use Jugular Vein Cannulated (JVC) animals to reduce stress-induced fluctuations in endogenous biomarkers (e.g., EETs/DHETs ratios for sEH inhibitors).

Dosing Procedure

-

IV Bolus: Dose at 0.5 – 1.0 mg/kg .

-

Critical: Flush the catheter with 3x dead-volume saline immediately after dosing to ensure the lipophilic compound does not adsorb to the tubing walls.

-

-

Oral Gavage: Dose at 3.0 – 10.0 mg/kg .

-

Critical: Use a distinct syringe for each animal if using lipid vehicles (viscosity alters volume delivery).

-

Bioanalytical Assay (LC-MS/MS)

Challenge: Urea linkers can be chemically unstable in acidified plasma or susceptible to non-specific binding (NSB) to plasticware.

Sample Preparation (Protein Precipitation)

-

Collection: Collect blood into K2EDTA tubes. Centrifuge at 3000 x g for 10 min at 4°C.

-

Stabilization: Do not acidify plasma immediately unless stability data confirms urea resistance to acid hydrolysis.

-

Extraction:

-

Add 10 µL Plasma to 200 µL Acetonitrile (containing Internal Standard, e.g., d-AUCB).

-

Vortex vigorously (5 min) to disrupt protein binding.

-

Centrifuge at 4000 rpm for 20 min.

-

Transfer supernatant to Glass Vials (avoid Polypropylene to reduce NSB).

-

LC-MS/MS Conditions

-

Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 2.5 minutes (Cyclooctyl ureas are late-eluting).

Self-Validating Step (Carryover Check): Inject a double blank (mobile phase only) after the highest standard curve point. If the peak area in the blank is >20% of the LLOQ (Lower Limit of Quantitation), your column is retaining the lipophilic urea. Switch to a column wash cycle involving Isopropanol/Acetone.

Visualization of Workflow & Metabolism

Figure 1: PK/PD Profiling Workflow

This diagram illustrates the integrated workflow from formulation to biomarker analysis.

Caption: Integrated workflow for pharmacokinetic and pharmacodynamic profiling of cyclooctyl urea inhibitors.

Figure 2: Metabolic Vulnerabilities of Cyclooctyl Ureas

Cyclooctyl ureas (like sEH inhibitors) often fail due to specific metabolic pathways. This diagram highlights where to look for metabolites.

Caption: Primary metabolic pathways. Note: Side-chain oxidation is often the rate-limiting step for clearance in this class.

Data Analysis & Interpretation

When analyzing the data, pay specific attention to these parameters typical for this chemical class:

-

Volume of Distribution (

):-

Expectation: High (> 1 L/kg).

-

Reasoning: The lipophilic cyclooctyl ring drives extensive tissue distribution. If

is low (< 0.5 L/kg), suspect plasma protein binding artifacts or formulation precipitation.

-

-

Clearance (

):-

Expectation: Moderate to High.

-

Mechanism:[1] Often driven by CYP-mediated oxidation of the alkyl/cycloalkyl groups.

-

-

Bioavailability (

):-

Target: > 30%.[2]

-

Troubleshooting: If

is low but metabolic stability (microsomes) is high, the issue is likely solubility-limited absorption . Re-visit the lipid formulation strategy (Section 1).

-

References

-

Hwang, S. H., et al. (2007). "Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry. Link

-

Liu, J. Y., et al. (2009). "Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation." British Journal of Pharmacology. Link

-

Tsai, H. J., et al. (2010). "Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys." British Journal of Pharmacology. Link

-

Watanabe, T., et al. (2003). "In vitro and in vivo metabolism of the soluble epoxide hydrolase inhibitor 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA)." Biochemical and Biophysical Research Communications. Link

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

Sources

Application Note: Solubilization Strategies for Lipophilic Urea Inhibitors in Cell Culture Assays

Abstract & Scientific Context

Urea-based inhibitors possess a distinct pharmacophore (

The Problem: Upon dilution from an organic stock solvent (DMSO) into aqueous cell culture media, these compounds frequently undergo "Solvent Shock." The water molecules force the hydrophobic

The Consequence:

-

False Negatives: The actual concentration of soluble, bioavailable drug is significantly lower than calculated.

-

Physical Toxicity: Micro-crystals settle on the cell monolayer, causing physical stress or membrane rupture, which is often misidentified as chemical cytotoxicity.

-

Plastic Binding: Lipophilic ureas bind avidly to polystyrene plates, further depleting the effective dose.

This guide details three field-proven protocols to solubilize these difficult compounds, moving from standard approaches to advanced carrier-mediated techniques.

Physicochemical Mechanisms of Precipitation

To prevent precipitation, one must understand the thermodynamic forces at play.

Caption: Figure 1. The thermodynamic cascade leading to compound precipitation. The transition from aprotic DMSO to protic media triggers simultaneous hydrophobic aggregation and urea stacking.

Protocol 1: The "DMSO Direct" Method (Optimized)

Best For: Moderately lipophilic kinase inhibitors (e.g., Sorafenib < 5 µM). Risk Level: High (Prone to precipitation at high concentrations).

Standard direct spiking often fails because the local concentration of the drug exceeds its solubility limit at the tip of the pipette tip before it disperses. This optimized protocol uses an intermediate dilution step .

Reagents

-

Stock Solvent: Anhydrous DMSO (Cell Culture Grade).

-

Vehicle Control: DMSO.

-

Media: Pre-warmed (

C) complete media.

Step-by-Step Methodology

-

Stock Preparation: Prepare a 10 mM or 20 mM stock solution in 100% DMSO. Vortex until absolutely clear.

-

Critical: Do not store stocks at

C for >3 months; repeated freeze-thaw cycles induce crystal seeds.

-

-

The Intermediate Step (The "2x" Rule):

-

Do NOT add 1 µL of stock directly to 1 mL of media (1:1000 dilution).

-

Instead, prepare an Intermediate Working Solution (10x) in media containing 1% DMSO .

-

Example: To achieve 10 µM final (0.1% DMSO):

-

Dilute 10 mM Stock 1:100 into media (Result: 100 µM drug, 1% DMSO).

-

Vortex immediately for 10 seconds.

-

Inspect for turbidity.[1] If clear, proceed.

-

-

-

Final Dilution:

-

Dilute the 10x Intermediate Solution 1:10 into the cell culture wells.

-

Final Result: 10 µM drug, 0.1% DMSO.

-

Why this works: The intermediate step keeps the drug at a higher solvent concentration (1% DMSO) during the critical mixing phase, preventing immediate crash-out.

Protocol 2: The BSA-Carrier Method (Gold Standard)

Best For: Highly lipophilic urea compounds (e.g., sEH inhibitors like AUDA, t-AUCB) and fatty acid mimetics. Scientific Basis: Albumin (BSA) is the body's natural carrier for lipophilic molecules. Many urea inhibitors bind to Albumin's Sudlow Site I or II. Pre-complexing the drug with BSA stabilizes it in aqueous solution, mimicking in vivo pharmacokinetics.

Reagents

-

BSA Stock: 10% (w/v) Fatty-Acid Free BSA in PBS (Sterile Filtered).

-

Media: Serum-free or low-serum media.

Step-by-Step Methodology

-

Calculate Ratios: Aim for a molar ratio where BSA is in excess (typically 1:1 to 1:5 drug:BSA), or simply use a fixed % of BSA (e.g., 0.1% to 1%).

-

Pre-Complexation:

-

Prepare a 100x Drug Stock in DMSO.

-

Add the Drug Stock to the 10% BSA solution (not the media).

-

Example: Add 10 µL of 10 mM AUDA to 990 µL of 10% BSA.

-

Incubate: Shake gently at

C for 30 minutes. This allows the urea inhibitor to dock into the albumin hydrophobic pockets.

-

-

Final Addition:

-

Add the Drug-BSA complex to your cell culture media.

-

Since the drug is sequestered by BSA, it will not precipitate. It exists in equilibrium:

.

-

Validation:

-

This method significantly improves

reproducibility for sEH inhibitors compared to DMSO alone [1].

Caption: Figure 2. The BSA-Carrier workflow. Pre-complexing with high-concentration albumin prevents the hydrophobic aggregation of urea inhibitors.

Protocol 3: Cyclodextrin Complexation

Best For: Extremely insoluble compounds or when BSA interferes with the assay (e.g., protein-binding assays).

Reagent: Hydroxypropyl-

Methodology

-

Prepare a 20% (w/v) HP-

-CD stock solution in PBS or water. -

Dissolve the urea inhibitor in DMSO (e.g., 20 mM).

-

Add the DMSO stock to the 20% Cyclodextrin solution (Keep DMSO < 5%).

-

Sonicate in a water bath for 10–20 minutes at room temperature. The cyclodextrin "donut" encapsulates the lipophilic tail of the urea compound.

-

Dilute this complex into cell culture media.[2]

Data Summary & Troubleshooting

Solvent Compatibility Matrix

| Solvent / Carrier | Max Final Conc.[2][3] | Pros | Cons |

| DMSO | 0.1% (Ideal) 0.5% (Max) | Universal solvent; easy to prepare. | High toxicity >0.5%; causes "solvent shock" precipitation. |

| Ethanol | 0.1% | Less toxic than DMSO for some lines. | Evaporates rapidly; urea compounds often less soluble in EtOH than DMSO. |

| BSA (Carrier) | 0.1% - 1.0% | Biologically relevant; prevents precipitation. | BSA binds drug, potentially shifting |

| HP- | 0.5% - 2.0% | High solubilizing power; inert. | Can extract cholesterol from cell membranes if conc. is too high. |

Quality Control Checklist

Before running your assay, perform a Turbidity Check :

-

Prepare a "Mock" well with media + compound (no cells).

-

Incubate for 2 hours at

C. -

Inspect under a phase-contrast microscope (10x or 20x).

-

Fail: If you see dark specks, needles, or oily droplets.

-

Pass: If the background is identical to the vehicle control.

References

-

Morisseau, C., et al. (2002).[4] Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Proceedings of the National Academy of Sciences. Link

-

BenchChem Application Note. (2025). Determining the Working Concentration of Sorafenib Tosylate for Cell Culture.Link

-

Cayman Chemical. (2022).[5] Sorafenib Product Information & Solubility Data.[5][6]Link

-

Sigma-Aldrich. (2023). Troubleshooting Precipitates in Cell Culture.[3][7]Link

-

MedChemExpress. (2024). AUDA: Soluble Epoxide Hydrolase Inhibitor Protocols.[8]Link

Sources

- 1. lifetein.com [lifetein.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Sorafenib | Cell Signaling Technology [cellsignal.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Note: A High-Throughput Fluorescence-Based Screening Protocol for the Identification of Soluble Epoxide Hydrolase (sEH) Inhibitors

Abstract

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of anti-inflammatory and vasodilatory lipid signaling molecules known as epoxyeicosatrienoic acids (EETs).[1][2][3] By hydrolyzing EETs to their less active diol forms, sEH diminishes their beneficial effects.[2][4] Consequently, inhibition of sEH has emerged as a promising therapeutic strategy for managing hypertension, inflammation, and pain.[1][3][4][5] This application note provides a detailed, field-proven protocol for a robust, high-throughput screening (HTS) assay to identify and characterize novel sEH inhibitors. The methodology is centered on a sensitive fluorogenic substrate, which enables rapid and reliable quantification of enzyme activity in a microplate format, accelerating the drug discovery pipeline.[6]

Part 1: Assay Principle & Enzymatic Mechanism

The core of this screening assay lies in the principle of converting a non-fluorescent substrate into a highly fluorescent product, where the rate of fluorescence generation is directly proportional to sEH activity.[7][8][9] This allows for a sensitive and continuous kinetic measurement of the enzymatic reaction.

The enzyme, soluble epoxide hydrolase, is a bifunctional protein with a C-terminal hydrolase domain and an N-terminal phosphatase domain.[3][10][11] This protocol specifically targets the C-terminal epoxide hydrolase activity. The catalytic mechanism involves a classic acid-base catalysis within the α/β-hydrolase fold.[12] A nucleophilic aspartate residue (Asp334 in human sEH) in the active site attacks one of the epoxide carbons, forming a covalent ester intermediate.[12][13] A nearby histidine residue (His523) then activates a water molecule, which hydrolyzes the intermediate, releasing the diol product and regenerating the enzyme for the next catalytic cycle.[12]

The assay employs a synthetic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or a similar compound like CMNPC.[1][14][15] The sEH enzyme specifically hydrolyzes the epoxide moiety of this substrate. This initial hydrolysis triggers a rapid, spontaneous intramolecular cyclization, which results in the release of the highly fluorescent product, 6-methoxy-2-naphthaldehyde (MNA).[3][5][14][16]

In the presence of an sEH inhibitor, the rate of this reaction decreases, leading to a reduction in the fluorescence signal. By measuring the fluorescence intensity over time, one can accurately quantify the level of enzyme inhibition.

Diagram 1: General Mechanism of sEH Fluorescent Assay This diagram illustrates the two-stage process where sEH first hydrolyzes the non-fluorescent substrate, which then undergoes intramolecular cyclization to release a stable, highly fluorescent product.

Part 2: Materials and Reagents

Successful implementation of this protocol requires high-quality reagents and calibrated instrumentation.

Instrumentation:

-

Fluorescence microplate reader with temperature control, capable of excitation at ~330-362 nm and emission at ~460-465 nm.[14][17][18][19]

-

96-well or 384-well solid black, flat-bottom microplates.[18][19]

-

Calibrated single- and multi-channel pipettes.

-

Automated liquid handling system (recommended for HTS).

-

Plate shaker/incubator.

Reagents:

-

Recombinant human sEH (hsEH).[20]

-

sEH Fluorogenic Substrate (e.g., PHOME or CMNPC).[1][14][18]

-

Known sEH Inhibitor (e.g., AUDA, NCND) for use as a positive control.[17][19]

-

Dimethyl sulfoxide (DMSO), anhydrous, for dissolving compounds and substrate.

-

Bovine Serum Albumin (BSA).

-

Bis-Tris HCl buffer.

Table 1: Reagent and Buffer Preparation

| Reagent/Buffer | Preparation Instructions | Storage Conditions |

| sEH Assay Buffer | 25 mM Bis-Tris HCl, pH 7.0, containing 0.1 mg/mL BSA.[20] Prepare fresh from stocks and bring to assay temperature (e.g., 30°C or 37°C) before use. | 4°C (Stock solutions) |

| Recombinant hsEH Stock | Reconstitute lyophilized enzyme in sEH Assay Buffer to a concentration of 0.5-1.0 mg/mL.[19] Aliquot into single-use volumes to avoid freeze-thaw cycles. | -80°C |

| sEH Working Solution | Dilute the hsEH stock solution in cold sEH Assay Buffer to the final optimized working concentration (determined during assay development, typically in the nM range).[18][20] Keep on ice during use. | Prepare fresh daily |

| Substrate Stock Solution | Dissolve the fluorogenic substrate (e.g., PHOME) in 100% DMSO to create a 1-10 mM stock solution.[20] Protect from light. | -20°C, desiccated, protected from light[19] |

| Substrate Working Solution | Dilute the Substrate Stock Solution in sEH Assay Buffer to the final optimized working concentration (typically 5-10 µM).[20] Prepare fresh and protect from light. | Room Temperature, protected from light[19] |

| Test Compound/Inhibitor Plates | Prepare stock solutions of test compounds and control inhibitor in 100% DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create concentration-response source plates. | -20°C or -80°C |

Part 3: Detailed Experimental Protocol

This protocol is optimized for a 96-well format but can be scaled to 384-well plates with volume adjustments.

3.1 Assay Optimization (Pre-Screening)

Causality: Before initiating a large-scale screen, it is crucial to determine optimal enzyme and substrate concentrations. The goal is to find conditions that yield a robust signal-to-background ratio and ensure the reaction remains in the linear range for the duration of the measurement. This is typically achieved with substrate concentration at or below its Michaelis-Menten constant (Km) and the minimum enzyme concentration that gives a strong, linear signal.

-

Enzyme Titration: In a 96-well plate, perform a serial dilution of the sEH enzyme against a fixed, non-limiting concentration of the fluorescent substrate (e.g., 10 µM).

-

Substrate Titration: Using the optimal enzyme concentration determined in the previous step, perform a serial dilution of the substrate to determine the Km value.

-

Linearity Check: Monitor the reaction kinetics at the optimized concentrations over 60 minutes. Identify the time window where product formation is linear. This window will be used for all subsequent screening measurements.

3.2 HTS Protocol for sEH Inhibitor Screening

-

Compound Plating: Dispense 1 µL of test compounds, positive control inhibitor, and DMSO (vehicle control) from the prepared source plates into the wells of a black assay plate. This creates a final DMSO concentration of ~1% in the assay, which is generally well-tolerated by the enzyme.[18]

-

Enzyme Addition: Add 50 µL of the sEH working solution to all wells except the "No Enzyme" background controls. To the background wells, add 50 µL of sEH Assay Buffer.

-

Pre-incubation: Gently mix the plate on a shaker for 1 minute, then incubate for 10-15 minutes at the assay temperature (e.g., 30°C).[18] This step allows the inhibitors to bind to the enzyme before the reaction starts.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the Substrate Working Solution to all wells.

-